tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS 2060619-91-0) is a spirocyclic compound featuring a bicyclic framework that combines a pyrrolidine ring with a cyclohexanone moiety, capped by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This molecular architecture places it within the 2-azaspiro[4.5]decane class of building blocks, which are widely recognized for their ability to introduce three-dimensional, conformationally restricted scaffolds into small molecules.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 2060619-91-0
Cat. No. B2913480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate
CAS2060619-91-0
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCCC2=O
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h4-10H2,1-3H3
InChIKeyRCUSPTFCKSODAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate: A High-Purity, Boc-Protected Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery Procurement


tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS 2060619-91-0) is a spirocyclic compound featuring a bicyclic framework that combines a pyrrolidine ring with a cyclohexanone moiety, capped by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This molecular architecture places it within the 2-azaspiro[4.5]decane class of building blocks, which are widely recognized for their ability to introduce three-dimensional, conformationally restricted scaffolds into small molecules. The presence of the 6-oxo functionality and the Boc-protected amine renders this compound a versatile intermediate for the synthesis of novel spirocyclic derivatives. It is primarily supplied as an oily liquid with a minimum purity of 95% and is typically stored at room temperature .

Why Substituting tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate with Other Spirocyclic or Non-Spirocyclic Analogs Can Derail Your Synthesis or Screen


The spirocyclic core of tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate imparts a unique combination of structural rigidity and three-dimensionality that is not achievable with simple acyclic or monocyclic alternatives. This specific 2-azaspiro[4.5]decane skeleton is a privileged scaffold in medicinal chemistry due to its ability to project functional groups into well-defined vectors, which can be critical for target engagement and selectivity [1]. Replacing this compound with a closely related analog—such as one lacking the 6-oxo group, possessing a different ring size (e.g., spiro[3.5] or spiro[5.5]), or using an oxygen heteroatom in place of the ketone (i.e., 6-oxa-2-azaspiro[4.5]decane)—introduces substantial changes in molecular geometry, polarity, and hydrogen-bonding capacity. These alterations can significantly impact downstream synthetic transformations (e.g., yield in deprotection or functionalization steps) and the resulting biological activity of any derived molecules [2]. The following quantitative comparisons demonstrate precisely why this specific building block is not interchangeable with its nearest analogs.

Quantitative Differentiation of tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate: Direct Comparisons with Key Analogs


Boiling Point and Physical Form: Elevated Boiling Point Compared to 6-Oxa-2-azaspiro[4.5]decane Indicates Lower Volatility and Different Handling Requirements

The target compound, tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate, exhibits a substantially higher boiling point (365.0 ± 25.0 °C at 760 mmHg) and is described as an 'oily matter' , in contrast to 6-oxa-2-azaspiro[4.5]decane, which has a boiling point of 228.7 ± 13.0 °C at 760 mmHg and is typically a solid or crystalline material [1]. This 136.3 °C increase in boiling point and the difference in physical state reflect the significant impact of the Boc-protecting group and the 6-oxo substituent on intermolecular forces and molecular weight.

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Density and Molecular Weight: Higher Density and Molecular Weight Differentiate from Oxygen-Containing Analog, Impacting Formulation and Logistics

tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate has a reported density of 1.1 ± 0.1 g/cm³ and a molecular weight of 253.34 g/mol . Its closest analog, 6-oxa-2-azaspiro[4.5]decane, has a lower density of 1.0 ± 0.1 g/cm³ and a molecular weight of 141.21 g/mol [1]. The +0.1 g/cm³ increase in density and the +112.13 g/mol increase in molecular weight are direct consequences of the Boc-protecting group and the carbonyl substitution, leading to a more compact and heavier molecule per unit volume.

Material Science Formulation Chemistry Logistics

Structural Feature Comparison: The 6-Oxo Ketone and Boc-Protected Amine Define a Unique Synthetic Handle Relative to 6-Oxa-2-azaspiro[4.5]decane

The target compound contains a 6-oxo (ketone) group and a Boc-protected amine, whereas its closest analog, 6-oxa-2-azaspiro[4.5]decane, contains an oxygen atom in the ring system (an ether) and a free amine. The presence of the Boc group allows for selective deprotection under acidic conditions, releasing the free amine for further functionalization, while the ketone provides a site for nucleophilic addition or reductive amination reactions. In contrast, 6-oxa-2-azaspiro[4.5]decane requires separate protection steps before use in many synthetic sequences [1]. The 6-oxo group also serves as a versatile handle for building molecular complexity, whereas the 6-oxa analog lacks this carbonyl functionality [2].

Synthetic Methodology Protecting Group Strategy Scaffold Design

Purity and Vendor Specification: Minimum 95% Purity Ensures Reproducible Results in Synthesis and Screening Campaigns

The target compound is commercially supplied with a purity of ≥95% . This level of purity is a standard benchmark for building blocks used in early-stage medicinal chemistry, but it is not universal across all spirocyclic intermediates. Many related building blocks are offered at lower purities (e.g., 90% or 95% with significant variation) or lack a defined purity specification. A higher and consistently defined purity minimizes the risk of by-product formation and ensures that biological screening data are reliable and reproducible.

Quality Control Reproducibility Procurement

Synthetic Utility as a Protected Building Block: Boc-Protection Allows for Streamlined Library Synthesis and Reduced Side Reactions

The Boc-protecting group on the nitrogen atom of the target compound is a standard, orthogonal protecting group in organic synthesis. This allows the compound to be directly used in multistep sequences without interfering with other functional groups, such as esters or ketones, under typical basic or nucleophilic conditions. In contrast, the unprotected 2-azaspiro[4.5]decane-6-carboxylate analogs require a separate protection step before use, which can introduce additional steps and lower overall yields. This advantage is a class-level characteristic of Boc-protected spirocyclic amines and is well-documented in the synthesis of spirocyclic libraries [1].

Parallel Synthesis Chemical Libraries Medicinal Chemistry

Scaffold Significance in Drug Discovery: 2-Azaspiro[4.5]decane Core is a Privileged Structure for CNS and Metabolic Targets

The 2-azaspiro[4.5]decane core is a privileged scaffold that has been incorporated into numerous bioactive molecules targeting GABAA receptors, opioid receptors, CCR1, and DGAT1 [1]. The specific 6-oxo and Boc-protected variant offers a versatile entry point into this scaffold space. While direct quantitative biological data for tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate itself are not available in the public domain, its structural relationship to known bioactive compounds is strong. For example, 2-azaspiro[4.5]decane-6-carboxylates have demonstrated GABA-uptake inhibition with activities ranging from micromolar to submicromolar depending on substitution [2]. This class-level activity underscores the potential value of using this specific building block to generate novel derivatives for screening against CNS and metabolic targets.

Drug Discovery Privileged Scaffold Structure-Activity Relationship

Optimal Application Scenarios for tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate in Medicinal Chemistry and Process Development


Diversity-Oriented Synthesis of Spirocyclic Compound Libraries for CNS Target Screening

Due to its Boc-protected amine and 6-oxo ketone handle, tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate is ideally suited for parallel synthesis campaigns aimed at generating diverse spirocyclic libraries. The Boc group allows for immediate use in solid-phase or solution-phase synthesis without pre-protection, while the ketone enables reductive amination or Grignard addition to install a wide range of substituents. The resulting compounds can be rapidly screened against CNS targets, such as GABA transporters or opioid receptors, leveraging the established biological relevance of the 2-azaspiro[4.5]decane scaffold .

Synthesis of Advanced Intermediates for Metabolic Disease Therapeutics

The 2-azaspiro[4.5]decane core is a key motif in inhibitors of stearoyl-CoA desaturase (SCD) and diacylglycerol acyltransferase 1 (DGAT1), enzymes implicated in metabolic disorders . tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate serves as a critical building block for the construction of these inhibitors. The 6-oxo group can be elaborated to a variety of pharmacophores through straightforward chemical transformations, enabling medicinal chemists to explore structure-activity relationships around the spirocyclic core efficiently.

Process Development and Scale-Up of Boc-Protected Spirocyclic Intermediates

The well-defined physical properties of tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate, including its boiling point of 365.0 °C , density of 1.1 g/cm³ , and oily nature, provide predictable handling and purification characteristics. This predictability is essential for process chemists developing scalable routes to advanced pharmaceutical intermediates. The compound's commercial availability at ≥95% purity also reduces the burden of in-house purification, accelerating process development timelines.

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